Methyl [2-(iodomethyl)phenyl]acetate
Description
Methyl [2-(iodomethyl)phenyl]acetate is an organoiodine compound featuring a phenyl ring with an iodomethyl (-CH₂I) substituent at the ortho position and an acetate ester group. These compounds are characterized by their iodine substituents, which confer unique reactivity in cross-coupling reactions and pharmaceutical synthesis.
Properties
CAS No. |
138786-44-4 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-[2-(iodomethyl)phenyl]acetate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
PRYRQQONEUDUSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Iodophenyl Acetates
The position of the iodine substituent on the phenyl ring significantly influences physicochemical properties and applications:
Key Observations :
Functional Group Variations in Phenyl Acetates
Substituents such as hydroxymethyl, hydroxy, amino, and formyl groups alter biological activity and synthetic utility:
Key Observations :
- Bioactivity: Iodinated derivatives (e.g., 2-iodophenyl acetates) lack antimicrobial activity in contrast to non-iodinated analogs like oxaline and emodin, which show activity against E. coli and S. aureus .
- Synthetic Utility: Formyl and amino derivatives are pivotal in constructing complex molecules, whereas iodinated variants are leveraged in halogen-bonding interactions or as leaving groups .
Comparison with Phenylacetoacetate Esters
Methyl 2-phenylacetoacetate (CAS 16648-44-5) and ethyl analogs differ in their carbonyl functionality, enhancing their role as β-keto ester precursors:
Key Observations :
- Reactivity: β-Keto esters undergo Claisen condensations, unlike iodophenyl acetates, which are more stable but less versatile in enolate chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
